![molecular formula C15H8Cl2N2O3S B2894599 2,5-二氯-N-([1,3]二氧杂环[4,5-f][1,3]苯并噻唑-6-基)苯甲酰胺 CAS No. 892857-83-9](/img/structure/B2894599.png)

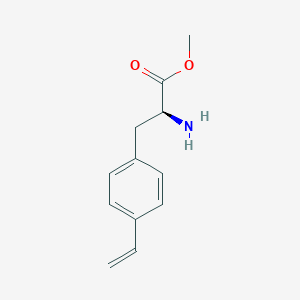

2,5-二氯-N-([1,3]二氧杂环[4,5-f][1,3]苯并噻唑-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is a type of organic compound . It is related to the class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .Chemical Reactions Analysis

The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout . This suggests that the compound could be involved in fluorescence-based chemical reactions.科学研究应用

药物化学应用

苯并恶唑和苯并噻唑衍生物由于其“特权支架”状态而被广泛探索用于药物化学,这使它们能够模拟代谢稳定的苯酚或邻苯二酚部分。这些化合物已被用于开发针对广泛治疗应用的药理探针,从镇痛和抗炎剂到抗精神病、神经保护和抗惊厥化合物。使用这些支架还开发了对多巴胺能、5-羟色胺能和σ受体具有高亲和力的配体 (Poupaert 等,2005)。

抗菌应用

新型苯并咪唑、苯并恶唑和苯并噻唑衍生物已显示出针对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌和黑曲霉等真菌菌株的广谱抗菌活性。这些化合物已被合成并评估其作为抗菌剂的潜力,其中一些表现出的活性与链霉素和氟康唑等标准药物相当 (Padalkar 等,2014)。

材料科学和光物理应用

在材料科学领域,苯并恶唑和苯并噻唑衍生物已被合成以研究其光物理性质。这些化合物表现出激发态分子内质子转移途径,导致独特的吸收发射性质,这对于开发荧光材料和传感器至关重要。它们高达 200°C 的热稳定性使其适用于各种材料科学应用 (Padalkar 等,2011)。

合成化学应用

苯并噻唑衍生物的合成和反应性已被广泛研究,导致了新的合成方法和化合物的开发。这些研究为创建广泛的杂环化合物铺平了道路,这些化合物是药物研究和开发中不可或缺的。例如,苯并噻唑衍生物已被用作各种生物活性分子的合成中的关键中间体 (Farag 等,1997)。

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that many nonsteroidal anti-inflammatory drugs (nsaids) work by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, thromboxanes, and prostacyclin . These molecules play a crucial role in inflammation, pain, and fever. By inhibiting their production, the compound may exert anti-inflammatory, analgesic, and antipyretic effects.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts similarly to other NSAIDs, it may result in reduced inflammation, pain, and fever .

属性

IUPAC Name |

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3S/c16-7-1-2-9(17)8(3-7)14(20)19-15-18-10-4-11-12(22-6-21-11)5-13(10)23-15/h1-5H,6H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJKWHSMBGQGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)